molecular formula C13H17NO3 B12738560 Propynyl CAS No. 952017-05-9

Propynyl

Cat. No.: B12738560
CAS No.: 952017-05-9
M. Wt: 235.28 g/mol
InChI Key: KNIWBMMJSJHUJB-UHFFFAOYSA-N
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Description

. This compound is a member of the alkynyl group and is known for its versatility in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

Propynyl derivatives can be synthesized through various methods. One common approach involves the nucleophilic substitution of aryl-propargyl alcohols . Another method includes the reaction of propargyl alcohol with phosphorus trichloride at elevated temperatures to form 2-propynylphosphorodichloridite, which is then thermally rearranged to propadienylphosphonic dichloride . This intermediate can be catalytically hydrogenated and hydrolyzed to yield the desired this compound compound.

Industrial Production Methods

Industrial production of this compound compounds often involves large-scale synthesis using similar methods as described above. The choice of method depends on the desired derivative and its application. Catalysts and specific reaction conditions are optimized to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

Propynyl compounds undergo various types of chemical reactions, including:

    Oxidation: this compound groups can be oxidized to form carbonyl compounds.

    Reduction: Reduction of this compound groups can lead to the formation of alkenes or alkanes.

    Substitution: this compound groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in reactions involving this compound compounds include transition metal catalysts, bases, and oxidizing agents. For example, the reaction of the 1-propynyl radical with 2-methylpropene involves the addition of the radical to the π-electron density of the unsaturated hydrocarbon .

Major Products Formed

The major products formed from reactions involving this compound compounds depend on the specific reaction conditions and reagents used. For instance, the reaction of the 1-propynyl radical with 2-methylpropene can lead to the formation of trimethylsubstituted 1,3-enyne .

Comparison with Similar Compounds

Propynyl compounds can be compared with other alkynyl compounds, such as:

The uniqueness of this compound compounds lies in their versatility and ability to participate in a wide range of chemical reactions, making them valuable in various fields of research and industry.

Properties

CAS No.

952017-05-9

Molecular Formula

C13H17NO3

Molecular Weight

235.28 g/mol

IUPAC Name

2-(3,5-dimethoxy-4-prop-2-ynoxyphenyl)ethanamine

InChI

InChI=1S/C13H17NO3/c1-4-7-17-13-11(15-2)8-10(5-6-14)9-12(13)16-3/h1,8-9H,5-7,14H2,2-3H3

InChI Key

KNIWBMMJSJHUJB-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OCC#C)OC)CCN

Origin of Product

United States

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